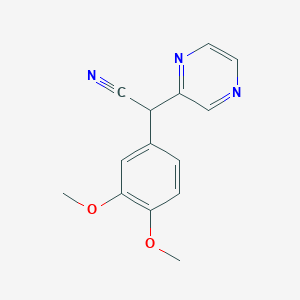

2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile

CAS No.: 1088-67-1

Cat. No.: VC4667946

Molecular Formula: C14H13N3O2

Molecular Weight: 255.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1088-67-1 |

|---|---|

| Molecular Formula | C14H13N3O2 |

| Molecular Weight | 255.277 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile |

| Standard InChI | InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3 |

| Standard InChI Key | FKTQGZWLAIGPAR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC |

Introduction

Potential Applications

The unique structure of this compound suggests various applications in medicinal chemistry, materials science, and organic synthesis:

-

Pharmaceutical Research:

-

The presence of a nitrile group and heterocyclic pyrazine ring makes it a candidate for drug development. Pyrazine derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

The dimethoxyphenyl group may enhance lipophilicity, aiding in membrane permeability for pharmacological applications.

-

-

Organic Synthesis:

-

This compound could serve as a precursor for more complex molecules through functional group transformations (e.g., hydrolysis of the nitrile to form amides or acids).

-

-

Materials Science:

-

Aromatic compounds with electron-donating methoxy groups can be explored for optoelectronic materials or as intermediates in dye synthesis.

-

Synthesis Pathways

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile likely involves coupling reactions between appropriate precursors:

-

Starting Materials:

-

3,4-Dimethoxybenzaldehyde or its derivatives.

-

Pyrazine or pyrazine-containing reagents.

-

A cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).

-

-

Synthetic Route:

-

A plausible method is a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a pyrazine-containing active methylene compound in the presence of a base.

-

Alternatively, nucleophilic substitution reactions involving pyrazine derivatives and nitrile precursors can yield the target molecule.

-

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to aromatic protons, methoxy groups, and nitrile carbons.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To detect functional groups such as nitriles (sharp absorption around 2200–2250 cm).

-

X-ray Crystallography: For detailed structural analysis if crystalline samples are available.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | ~241.25 g/mol |

| Functional Groups | Dimethoxyphenyl, Pyrazinyl, Nitrile |

| Potential Applications | Drug discovery, organic synthesis |

| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume